molecular formula C21H21N5O4S2 B2721426 N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-43-5

N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2721426
CAS No.: 847400-43-5
M. Wt: 471.55
InChI Key: MJGQAKBWDRQIIR-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzo[d]thiazol-2-one scaffold fused with a 1,2,4-triazole ring via a methylene linker. The triazole moiety is substituted with a methyl group at the N-4 position and a thioacetamide side chain at C-3, terminating in a 2,4-dimethoxyphenyl group. The presence of electron-donating methoxy groups may enhance solubility and modulate receptor binding .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-25-18(11-26-15-6-4-5-7-17(15)32-21(26)28)23-24-20(25)31-12-19(27)22-14-9-8-13(29-2)10-16(14)30-3/h4-10H,11-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGQAKBWDRQIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activity. Its diverse structural components suggest it may exhibit various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

Property Details
Molecular Formula C21H21N5O4S2
Molecular Weight 471.55 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. A study evaluated various thiazole derivatives for their ability to reduce inflammation and pain in animal models. The results demonstrated that certain derivatives showed comparable efficacy to standard anti-inflammatory drugs at specific dosages, suggesting potential therapeutic applications in pain management .

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives has been extensively studied. Compounds containing the benzothiazole moiety have shown effectiveness against a range of bacteria and fungi. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the thiazole ring in these compounds is believed to enhance their antimicrobial properties .

Case Studies

  • Study on Anti-inflammatory Effects :
    • In a controlled experiment involving albino rats, a benzothiazole derivative was administered at doses of 50 mg/kg. The results indicated a significant reduction in paw edema compared to the control group, showcasing its potential as an anti-inflammatory agent .
  • Evaluation of Antimicrobial Properties :
    • A series of thiazole derivatives were synthesized and tested for antibacterial activity. One particular compound exhibited MIC values ranging from 0.23 to 0.70 mg/mL against Bacillus cereus, indicating strong antibacterial properties .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Type Effectiveness
Anti-inflammatory Significant reduction in edema
Analgesic Comparable to standard drugs
Antimicrobial Effective against multiple pathogens

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities:

  • Anti-inflammatory and Analgesic Properties :
    • Studies have demonstrated that compounds with similar structures possess significant anti-inflammatory effects. For example, derivatives tested in animal models showed promising results at dosages around 50 mg/kg, indicating potential as effective analgesics.
  • Antimicrobial Activity :
    • The compound has shown notable antimicrobial properties against various bacterial strains. In vitro studies reported Minimum Inhibitory Concentration (MIC) values for related derivatives demonstrating effective antibacterial action:
    CompoundTarget BacteriaMIC (μg/mL)
    Compound 1Staphylococcus aureus50
    Compound 2Escherichia coli62.5
    Compound 3Salmonella typhi12.5

Case Studies and Research Findings

Several studies have explored the efficacy and potential applications of this compound:

  • Case Study on Thiazole Derivatives :
    • A study synthesized a series of thiazole-linked compounds and evaluated their biological activities. Results indicated that structural modifications significantly influenced antimicrobial efficacy, suggesting that similar approaches could be applied to optimize N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide for improved performance against resistant bacterial strains .
  • Evaluation of Pharmacological Activities :
    • Comprehensive evaluations have highlighted the broad-spectrum antimicrobial potential of thiazole derivatives, emphasizing the importance of specific functional groups in enhancing biological activity .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity Trends : The 1,2,4-triazole-thioacetamide scaffold (common in all compounds) correlates with broad-spectrum activity. The target compound’s benzo[d]thiazol-2-one moiety may enhance anti-inflammatory or neuroprotective effects, as seen in analogous benzothiazole derivatives .
  • Substituent Impact: Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound may improve pharmacokinetics compared to halogenated analogues (e.g., 4-chlorophenyl in ), which often exhibit higher cytotoxicity but poorer solubility.

Structure-Activity Relationships (SAR)

Triazole Core : Essential for hydrogen bonding with biological targets (e.g., EGFR or COX-2). Methyl substitution at N-4 (as in the target compound) reduces steric hindrance compared to bulkier allyl groups .

Thioacetamide Linker : The –S–CH₂–CO–NH– bridge enhances membrane permeability. Replacement with oxadiazole (e.g., ) reduces flexibility and activity.

Aromatic Substitutents :

  • 2,4-Dimethoxyphenyl: Electron-donating groups may mitigate oxidative metabolism, extending half-life .
  • Halogenated phenyl rings (e.g., 4-chlorophenyl in ) increase lipophilicity but risk hepatotoxicity.

Research Implications

The target compound’s hybrid architecture merges the bioactivity of benzothiazoles (anti-inflammatory) and triazole-thioacetamides (anticancer), positioning it as a multi-target therapeutic candidate. Preclinical studies should prioritize comparative pharmacokinetics and toxicity profiling against lead compounds like .

Q & A

Q. Methodological Answer :

  • Variable Substituents : Modify the dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) to assess electronic effects on bioactivity .
  • Core Modifications : Replace the benzo[d]thiazole moiety with benzoxazole or benzimidazole to evaluate heterocycle influence .
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC values) and time-kill assays .

Advanced: How to address solubility limitations in in vitro assays?

Q. Methodological Answer :

  • Solvent Systems : Use DMSO-water mixtures (≤2% DMSO) for initial dissolution, followed by dilution in assay buffers to maintain cell viability .
  • Surfactants : Add Tween-80 (0.1% v/v) to improve dispersion in aqueous media .
  • Prodrug Strategies : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity without altering core pharmacophores .

Advanced: How to resolve contradictory cytotoxicity data across cell lines?

Q. Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
  • Mechanistic Profiling : Perform flow cytometry (apoptosis vs. necrosis) and ROS detection assays to identify mode-of-action inconsistencies .
  • Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products (e.g., oxidized thioether byproducts) .

Advanced: What computational methods predict binding interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cytochrome P450 or bacterial topoisomerases. Focus on hydrogen bonds with triazole sulfur and π-π stacking with benzo[d]thiazole .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein binding pockets .

Advanced: How to optimize reaction yields for scale-up synthesis?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to optimize variables like solvent polarity (acetone vs. DMF), temperature (reflux vs. 80°C), and catalyst loading (K₂CO₃ at 1.5–2.0 eq) .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thioether formation) to improve heat dissipation and reduce side reactions .
  • In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to terminate at peak product concentration .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
  • First Aid : For accidental exposure, rinse skin with soap/water (15 minutes) and seek medical evaluation with the SDS in hand .

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